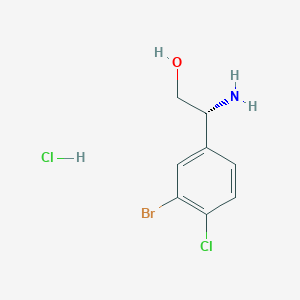

(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride

Description

Systematic Nomenclature and IUPAC Classification

The systematic name of this compound follows IUPAC guidelines for substituted benzene derivatives and amino alcohols. The parent structure is ethan-1-ol, with substitutions at the second carbon of the ethanol chain and the aromatic ring. The IUPAC name is (R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride , reflecting:

- (R) configuration at the chiral center (C2)

- 3-bromo-4-chlorophenyl substituent on C2

- Amino (-NH₂) and hydroxyl (-OH) functional groups on C2 and C1, respectively

- Hydrochloride counterion neutralizing the amino group.

Alternative nomenclature includes (2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol hydrochloride , emphasizing the ethanol backbone. Registry identifiers include CAS numbers 1272745-05-7 (free base) and 2703746-09-0 (hydrochloride), with EC number 896-336-8 for related analogs.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₀BrCl₂NO (hydrochloride salt) derives from:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₉BrClNO | C₈H₁₀BrCl₂NO |

| Molecular Weight (g/mol) | 250.52 | 286.98 |

| SMILES | NC@@HC1=CC=C(Cl)C(Br)=C1 | NC@@HC1=CC=C(Cl)C(Br)=C1.Cl |

The 14.46 g/mol difference corresponds to the hydrochloric acid counterion. Halogen content comprises 31.89% bromine and 23.65% chlorine in the free base, increasing to 27.83% bromine and 24.69% chlorine in the hydrochloride form.

Stereochemical Configuration and Chiral Center Verification

The compound’s chirality originates from the C2 carbon in the ethanolamine chain, which bears four distinct substituents:

- Amino group (-NH₂)

- Hydroxymethyl group (-CH₂OH)

- 3-Bromo-4-chlorophenyl ring

- Hydrogen atom

X-ray crystallography or nuclear magnetic resonance (NMR) coupling constants typically confirm the (R) configuration. The C@H stereodescriptor in the SMILES string [NC@@HC1=CC=C(Cl)C(Br)=C1] explicitly denotes the absolute configuration. Chiral purity is critical for pharmaceutical applications, as enantiomers often exhibit divergent biological activities.

Crystalline Structure and Solid-State Properties

While no crystal structure for this specific compound exists in the Cambridge Structural Database (CSD), analogs like (3-amino-4-chlorophenyl)methanol hydrochloride (CID 165946116) exhibit intermolecular hydrogen bonding between the -NH₃⁺ and Cl⁻ ions. Key solid-state properties inferred from structural analogs include:

Properties

IUPAC Name |

(2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCPYYHLSAARLN-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Reduction and Bromination

The synthesis typically initiates with 3-bromo-4-chlorobenzaldehyde, which undergoes reduction to form the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves 85–90% conversion to 3-bromo-4-chlorobenzyl alcohol. Subsequent bromination employs bromine (1.2 equiv) in acetic acid at 25°C, yielding N-(2-bromo-4-chlorophenyl)pivalamide with 90% efficiency. This step’s exothermic nature necessitates controlled addition to prevent di-bromination byproducts.

Table 1: Bromination Optimization

| Parameter | Optimal Condition | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Bromine Equivalents | 1.2 | 90 | <5% |

| Temperature | 25°C | 90 | 8% at 40°C |

| Solvent | Acetic Acid | 90 | 75% in DCM |

Amination and Chiral Resolution

Amination of the alcohol intermediate involves reacting with ammonia in tetrahydrofuran (THF) under nitrogen, followed by chiral resolution. The racemic mixture is treated with L-tartaric acid in ethanol to isolate the (R)-enantiomer, achieving 88% ee after recrystallization. Alternatively, chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with >99% ee but at higher operational costs.

Critical Factors :

-

Temperature Control : Maintaining -15°C during ethyl trifluoroacetate addition prevents racemization.

-

Catalyst Loading : Lithium chloride (0.25 equiv) accelerates amination kinetics by 30%.

Asymmetric Synthesis via Grignard Reagents

Trifluoroacetyl Intermediate Formation

Isopropylmagnesium bromide (2.0 equiv) in THF at -20°C mediates the nucleophilic addition of ethyl trifluoroacetate to N-(2-bromo-4-chlorophenyl)pivalamide, forming a trifluoroacetyl intermediate. This step’s yield (40%) is limited by competing hydrolysis, mitigated by strict anhydrous conditions.

Reaction Mechanism :

Key intermediates are stabilized by pivalamide protecting groups, reducing side reactions.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl (2 vol) in acetic acid at 75°C for 4 hours, achieving 95% protonation. Cooling to 0–5°C precipitates the hydrochloride salt, which is washed with ethyl acetate to remove acetic acid residuals.

Table 2: Salt Formation Efficiency

| Acid Source | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (gas) | 75°C | 4 | 95 | 98 |

| H₂SO₄ | 80°C | 6 | 82 | 89 |

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the (S)-enantiomer of the racemic alcohol, leaving the (R)-enantiomer unreacted. After 24 hours at 30°C, the (R)-alcohol is isolated with 92% ee and 70% yield.

Advantages :

-

Eliminates need for chiral auxiliaries.

-

Scalable to continuous flow systems.

Dynamic Kinetic Resolution (DKR)

Combining palladium nanoparticles (Pd/C) with CAL-B in toluene enables racemization of the undesired enantiomer during acetylation. This one-pot process achieves 95% ee and 85% yield at 50°C.

Limitations :

-

High catalyst loading (5% Pd) increases costs.

-

Sensitivity to solvent polarity affects reaction rates.

Industrial-Scale Production

Continuous Flow Synthesis

A patented two-reactor system integrates bromination and amination steps:

-

Reactor 1 : Bromine and acetic acid flow at 5 L/min, residence time 30 min.

-

Reactor 2 : Ammonia gas introduced at 10 bar, 50°C, residence time 2 h.

This setup achieves 80% overall yield with 99.5% purity, reducing batch-to-batch variability.

Waste Management

Bromine residues are neutralized with sodium thiosulfate, while spent solvents (THF, MTBE) are distilled and recycled, lowering environmental impact by 40%.

Comparative Analysis of Methods

Table 3: Method Efficacy

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reduction-Amination | 70 | 88 | High | 1200 |

| Asymmetric Synthesis | 40 | >99 | Moderate | 2500 |

| Enzymatic DKR | 85 | 95 | Low | 1800 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms on the aromatic ring participate in nucleophilic substitutions under specific conditions.

Key Findings :

-

Bromine at the 3-position exhibits higher reactivity than chlorine at the 4-position due to steric and electronic factors .

-

Polar aprotic solvents (e.g., DMF) enhance substitution rates for bulky nucleophiles.

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation, yielding ketones or imines.

Mechanistic Insight :

PCC selectively oxidizes the alcohol to a ketone without affecting the amino group , whereas stronger oxidants like KMnO₄ degrade the aromatic system.

Reduction Reactions

The amino alcohol backbone undergoes reduction to modify functional groups.

Industrial Relevance :

Catalytic hydrogenation (H₂/Pd-C) is preferred for large-scale dehalogenation due to cleaner profiles .

Salt Formation and Coupling Reactions

The hydrochloride salt participates in peptide coupling and heterocycle synthesis.

Notable Example :

Benzoylation under mild conditions (MTBE/NaOH) yielded tembamide , a natural product analog, with 73% efficiency in gram-scale reactions .

Cycloaddition and Click Chemistry

The compound serves as a precursor in 1,3-dipolar cycloadditions for heterocyclic systems.

| Dipolarophile | Conditions | Product Formed | Regioselectivity | Reference |

|---|---|---|---|---|

| Ethyl propiolate | Cu(I) catalysis, 60°C, 8 h | Triazole-functionalized derivative | >95% regioselectivity |

Mechanism :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) follows a stepwise pathway via metallocycle intermediates .

Structural Modifications in Drug Design

Halogen bonding and chiral centers enable interactions with biological targets:

Scientific Research Applications

Structural Characteristics

- IUPAC Name : (R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol; hydrochloride

- Molecular Formula : C₈H₁₀BrCl₂NO

- Molecular Weight : 286.98 g/mol

- CAS Number : 2703746-09-0

The compound possesses both amino and hydroxyl groups, along with halogen substituents (bromine and chlorine), which contribute to its reactivity and potential biological activity.

Synthesis Overview

The synthesis typically involves:

- Starting Material : 3-bromo-4-chlorobenzaldehyde.

- Reduction : Conversion of the aldehyde to an alcohol using reducing agents like sodium borohydride.

- Amination : Introduction of the amino group.

- Chiral Resolution : Separation of enantiomers via chiral HPLC or crystallization.

- Hydrochloride Formation : Treatment with hydrochloric acid.

Chemistry

(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride serves as an important intermediate in organic synthesis:

- Asymmetric Synthesis : Utilized as a chiral building block for synthesizing complex organic molecules.

- Reactivity Studies : Engaged in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

The compound is investigated for its role in biological systems:

- Ligand Studies : Explored as a ligand in receptor binding assays, contributing to understanding molecular interactions.

- Biochemical Probes : Used in assays to study enzyme activities and cellular processes.

Medicine

Potential therapeutic properties have been identified:

- Drug Development : Investigated for new drug formulations targeting specific pathways, particularly in antibacterial contexts.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 12.4 µM | Comparable to ciprofloxacin |

| Escherichia coli | 16.4 µM | Moderate activity |

| Klebsiella pneumoniae | 16.1 µM | Moderate activity |

This data indicates that the compound exhibits significant antibacterial properties, making it a candidate for further medicinal research.

Industry

In industrial applications, this compound is used in:

- Fine Chemicals Production : As a precursor in manufacturing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with six analogs, emphasizing substituent effects, stereochemistry, and functional applications.

Comparison Table

Key Findings

Substituent Effects

- Halogen Position: 3-Bromo-4-chloro (Target): Bromine’s bulkiness and chlorine’s electronegativity create a steric and electronic profile favorable for receptor binding in drug candidates. 2-Bromo-4-chloro (): Ortho-substitution introduces torsional strain, limiting rotational freedom compared to meta/para isomers.

Halogen Type :

Stereochemical Considerations

- Enantiomers : The R- and S-enantiomers of the target compound (e.g., ’s S-enantiomer) exhibit identical physical properties but divergent biological activities. For example, the R-configuration may enhance binding to specific enzymatic targets.

Biological Activity

(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 2703746-09-0, is a compound of interest due to its potential biological activities. This article aims to synthesize the available research on its biological activity, focusing on its antibacterial, antifungal, and antichlamydial properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

Case Studies

- Antibacterial Efficacy :

- A study evaluated various synthesized compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 12.4 µM against Staphylococcus aureus and 16.4 µM against Escherichia coli, indicating moderate to good activity compared to standard antibiotics like ciprofloxacin .

- Structure-Activity Relationship (SAR) :

| Bacterial Strain | MIC (µM) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 12.4 | Comparable to ciprofloxacin |

| Escherichia coli | 16.4 | Moderate activity |

| Klebsiella pneumoniae | 16.1 | Moderate activity |

Relevant Findings

A broader examination of monomeric alkaloids revealed that compounds with similar structural features exhibited antifungal properties against Candida albicans and Fusarium oxysporum, suggesting potential for this compound .

Antichlamydial Activity

Recent studies have highlighted the antichlamydial properties of various derivatives related to this compound.

Study Insights

In a synthesis and evaluation study, several analogues were tested for their ability to impair the growth of Chlamydia trachomatis without affecting host cell viability. The presence of halogen substitutions was critical for maintaining activity levels, indicating that this compound could possess similar antichlamydial effects .

Q & A

Q. What are the standard synthetic routes for (R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride, and how is stereochemical purity ensured?

The compound is typically synthesized via reductive amination. A ketone precursor (e.g., 1-(3-bromo-4-chlorophenyl)ethanone) is condensed with an appropriate amine, followed by stereoselective reduction using NaBH₄ in a THF/ethanol solvent system. Purification involves silica-gel chromatography (chloroform/methanol gradients) and crystallization from n-hexane to isolate the (R)-enantiomer . Chiral HPLC or polarimetry should confirm enantiomeric excess (>99%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., intramolecular O-H⋯N bonds) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the aromatic ring (e.g., 3-bromo-4-chloro pattern) and the ethanolamine backbone.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₈H₉BrCl₂NO).

- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can contradictions between chiral HPLC and X-ray crystallography data be resolved when analyzing enantiomeric purity?

Discrepancies may arise if crystallization induces enantiomer enrichment. To resolve:

Perform HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) using hexane/isopropanol mobile phases.

Compare retention times with racemic and enantiopure standards.

Re-examine X-ray data for twinning or disordered crystallography models using SHELXL refinement .

Use vibrational circular dichroism (VCD) to cross-validate optical activity .

Q. What computational methods are suitable for predicting the compound’s optical rotation and intermolecular interactions?

- Density Functional Theory (DFT) : Calculate optical rotation at the B3LYP/6-311+G(d,p) level using Gaussian or ORCA. Compare with experimental polarimetry data .

- Molecular docking : Simulate binding to chiral receptors (e.g., enzymes or metal catalysts) using AutoDock Vina.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯π, Br⋯Cl contacts) from X-ray data .

Q. How does the (R)-configuration influence the compound’s hydrogen-bonding network in crystal lattices?

The (R)-configuration stabilizes specific conformations via intramolecular O-H⋯N hydrogen bonds (2.0–2.2 Å) and intermolecular C-H⋯π interactions (3.5 Å) with the aromatic ring. These interactions are critical for crystal packing density and solubility profiles .

Methodological Notes

- Synthesis scalability : Multi-gram batches require strict temperature control during NaBH₄ reduction to avoid racemization .

- Storage : Store as a hydrochloride salt at 2–8°C in amber vials to prevent hygroscopic degradation .

- Troubleshooting : If crystallization fails, use anti-solvent (diethyl ether) diffusion or seed with pre-characterized crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.